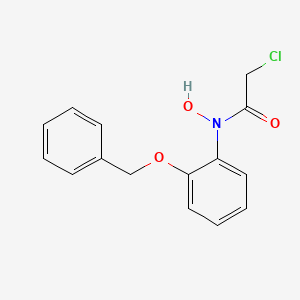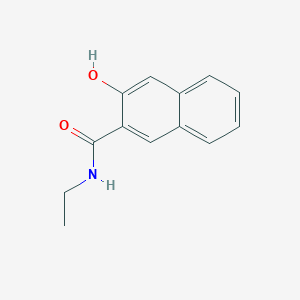![molecular formula C13H10ClN5O2 B13990833 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine CAS No. 33265-58-6](/img/structure/B13990833.png)
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It features a purine ring substituted with a chloro group at the 6-position and a 2-(4-nitrophenyl)ethyl group at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions for this method include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: 6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine: A reduced form with an amino group instead of a nitro group.
9-[2-(4-nitrophenyl)ethyl]-9h-purine: Lacks the chloro substitution.
6-Chloro-9-[2-(4-methylphenyl)ethyl]-9h-purine: Contains a methyl group instead of a nitro group.
Uniqueness
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is unique due to the presence of both a chloro and a nitrophenyl group, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
33265-58-6 |
|---|---|
Formule moléculaire |
C13H10ClN5O2 |
Poids moléculaire |
303.70 g/mol |
Nom IUPAC |
6-chloro-9-[2-(4-nitrophenyl)ethyl]purine |
InChI |
InChI=1S/C13H10ClN5O2/c14-12-11-13(16-7-15-12)18(8-17-11)6-5-9-1-3-10(4-2-9)19(20)21/h1-4,7-8H,5-6H2 |
Clé InChI |
DYODDZLYLWSZJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




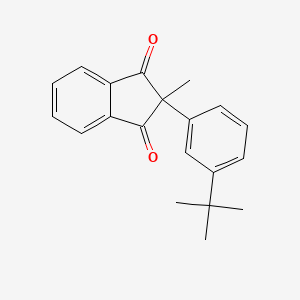
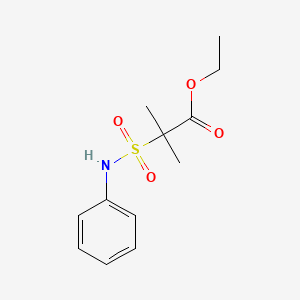
![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
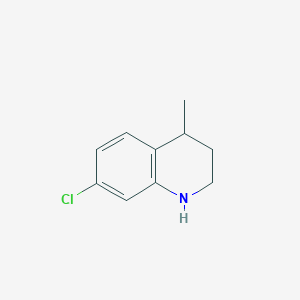
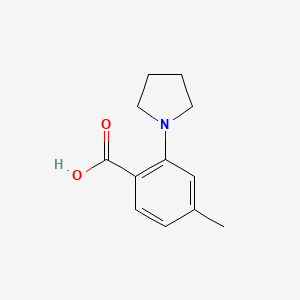

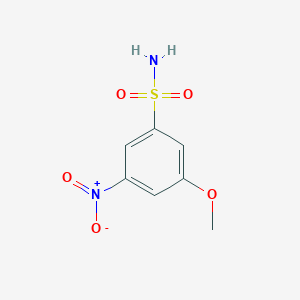
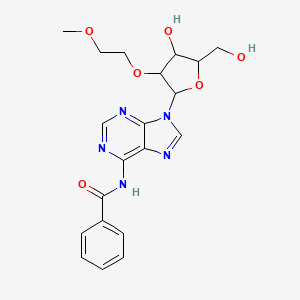
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
